(R)-1-(pyridin-4-yl)ethanol (R)-1-(pyridin-4-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 27854-88-2
VCID: VC21208807
InChI: InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1
SMILES: CC(C1=CC=NC=C1)O
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

(R)-1-(pyridin-4-yl)ethanol

CAS No.: 27854-88-2

Cat. No.: VC21208807

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(pyridin-4-yl)ethanol - 27854-88-2

Specification

CAS No. 27854-88-2
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name (1R)-1-pyridin-4-ylethanol
Standard InChI InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1
Standard InChI Key HVOAMIOKNARIMR-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=CC=NC=C1)O
SMILES CC(C1=CC=NC=C1)O
Canonical SMILES CC(C1=CC=NC=C1)O

Introduction

Chemical Structure and Properties

(R)-1-(pyridin-4-yl)ethanol belongs to the class of heterocyclic alcohols, featuring a specific stereochemistry that contributes to its unique properties and applications. The compound consists of a pyridine ring attached at the 4-position to a chiral carbon bearing a hydroxyl group and a methyl substituent. This particular arrangement results in distinct chemical behavior and reactivity patterns that make it valuable in various chemical transformations.

The molecular structure includes a basic nitrogen in the pyridine ring, which can participate in hydrogen bonding and coordinate with metals. This property makes the compound useful as a ligand in coordination chemistry and as a directing group in organic synthesis. The hydroxyl group provides additional functionality for chemical modifications, allowing for diverse transformations in the synthesis of more complex molecules.

Physical and Chemical Properties

The compound exhibits several important physical and chemical characteristics that define its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of (R)-1-(pyridin-4-yl)ethanol

PropertyValue
IUPAC Name(1R)-1-pyridin-4-ylethanol
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
Physical AppearanceWhite crystalline solid
Melting Point67-70°C
CAS Number27854-88-2
InChIInChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1
Canonical SMILESCC(C1=CC=NC=C1)O
Isomeric SMILESCC@HO

The R-configuration at the stereogenic center is critical for many of the compound's applications, particularly in asymmetric synthesis and pharmaceutical development, where stereochemistry significantly impacts biological activity.

Synthesis Methods

Several approaches have been developed for the synthesis of (R)-1-(pyridin-4-yl)ethanol, ranging from traditional methods to more advanced techniques that offer improvements in efficiency, selectivity, and sustainability.

Tandem Catalytic Approach

A breakthrough in the synthesis of (R)-1-(pyridin-4-yl)ethanol derivatives was reported in 2017, involving a tandem palladium-lipase catalytic system. This innovative method achieves the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate with 100% selectivity, using 4-acetylpyridine as the starting material .

The process employs a catalyst consisting of 2% w/w palladium and lipase co-immobilized in a mesocellular foam microenvironment. The reaction proceeds through two sequential steps: first, the palladium metal hydrogenates 4-acetylpyridine to form racemic 1-(pyridin-4-yl)ethanol; subsequently, the lipase component catalyzes a kinetic resolution, selectively converting the (R)-enantiomer to (R)-1-(pyridin-4-yl)ethyl acetate .

Traditional Synthesis Approaches

Traditional methods for synthesizing (R)-1-(pyridin-4-yl)ethanol typically involve the enantioselective reduction of 1-(pyridin-4-yl)ethanone (4-acetylpyridine). Various chiral reducing agents have been employed to achieve high enantiomeric excess in this transformation.

A common approach utilizes chiral oxazaborolidine catalysts (such as Corey-Bakshi-Shibata catalysts) in combination with borane reducing agents. These systems can achieve excellent enantioselectivity, often exceeding 98% enantiomeric excess.

Alternative approaches include kinetic resolution of racemic 1-(pyridin-4-yl)ethanol using enzymatic methods or asymmetric transfer hydrogenation catalyzed by transition metal complexes with chiral ligands.

Table 2: Comparison of Synthesis Methods for (R)-1-(pyridin-4-yl)ethanol

MethodStarting MaterialKey FeaturesAdvantagesLimitations
Tandem Pd-Lipase Catalysis4-acetylpyridineOne-pot process using co-immobilized catalysts100% selectivity, simplified procedureRequires specialized catalyst preparation
Enantioselective Reduction4-acetylpyridineUses chiral reducing agentsHigh enantiomeric excess (>98%)Often requires low temperatures and sensitive reagents
Kinetic ResolutionRacemic alcoholEnzymatic selectivityMild conditions, high enantiopurityMaximum 50% theoretical yield

Biological Activity and Applications

(R)-1-(pyridin-4-yl)ethanol exhibits several biological activities that make it valuable in pharmaceutical research and development. Its specific stereochemistry plays a crucial role in these activities, as the R-configuration often leads to different biological responses compared to the S-enantiomer.

Pharmacological Properties

Research has indicated that (R)-1-(pyridin-4-yl)ethanol and its derivatives possess properties relevant to several pharmacological applications:

  • Amino Acid Transport Modulation: Studies suggest this compound can inhibit certain amino acid transporters, potentially influencing neurotransmitter levels in the brain. This modulation might affect mood and anxiety regulation, making it relevant for neuropsychiatric applications.

  • Anti-inflammatory Effects: The compound has shown potential anti-inflammatory properties, possibly through inhibition of leukotriene synthesis pathways. It may act as an epoxide hydrolase in the conversion of leukotriene A4 to leukotriene B4, which plays a role in inflammatory responses.

  • Neuroprotective Properties: Research has indicated potential neuroprotective effects in various models of neurodegeneration, possibly through antioxidant properties and modulation of neuroinflammation.

Research Findings

Several studies have explored the biological activities and potential applications of (R)-1-(pyridin-4-yl)ethanol in various experimental models:

  • In a study investigating neuroprotective effects in a rat model of Alzheimer's disease, daily administration of the compound for four weeks resulted in significant improvements in cognitive function, as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and decreased markers of oxidative stress.

  • Research assessing anti-inflammatory properties found that the compound significantly reduced inflammation in a mouse model of arthritis. The treatment decreased pro-inflammatory cytokine levels and improved joint mobility compared to control groups.

  • Antimicrobial studies have shown promising results against specific pathogens, such as Chlamydia trachomatis, with minimal cytotoxicity to host cells, suggesting potential applications in antimicrobial therapy.

Biological ActivityExperimental ModelKey FindingsPotential Applications
NeuroprotectiveRat model of Alzheimer's diseaseImproved cognitive function, reduced amyloid plaque formationTreatment of neurodegenerative disorders
Anti-inflammatoryMouse model of arthritisDecreased pro-inflammatory cytokines, improved joint mobilityAnti-inflammatory therapeutics
AntimicrobialIn vitro tests against C. trachomatisEffective inhibition with minimal host cell toxicityAntimicrobial agents

Applications in Organic Synthesis

(R)-1-(pyridin-4-yl)ethanol serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. Its unique structure, combining a pyridine ring with a chiral alcohol functionality, makes it valuable for various synthetic transformations.

Chiral Building Block

As a chiral secondary alcohol, (R)-1-(pyridin-4-yl)ethanol can serve as a starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be functionalized through various reactions, including esterification, etherification, and oxidation, while maintaining the stereochemical integrity of the molecule.

The compound can function as a chiral auxiliary in asymmetric synthesis, where its stereochemistry can influence the stereochemical outcome of subsequent reactions. This property is particularly valuable in the synthesis of biologically active compounds where stereochemistry significantly impacts function.

Ligand in Asymmetric Catalysis

The combination of a pyridine nitrogen and a proximal hydroxyl group makes (R)-1-(pyridin-4-yl)ethanol potentially useful as a ligand in asymmetric catalysis. While the 4-pyridyl derivative is less commonly used as a ligand compared to its 2-pyridyl isomer (which can act as a bidentate ligand), it still offers interesting coordination properties that can be exploited in catalyst design.

Comparison with Similar Compounds

Understanding how (R)-1-(pyridin-4-yl)ethanol compares to structurally related compounds provides valuable insights into structure-activity relationships and helps explain its unique properties and applications.

Table 4: Comparison of (R)-1-(pyridin-4-yl)ethanol with Related Compounds

CompoundStructural DifferencesKey Property DifferencesDistinctive Applications
(S)-1-(pyridin-4-yl)ethanolOpposite stereochemistry at the chiral centerDifferent biological activity profile, opposite optical rotationComplementary applications in asymmetric synthesis
(R)-1-(pyridin-3-yl)ethanolPyridine nitrogen at 3-position instead of 4-positionDifferent electronic distribution, altered hydrogen bonding patternAlternative ligand in asymmetric catalysis
(R)-1-(pyridin-2-yl)ethanolPyridine nitrogen at 2-positionCan act as a bidentate ligand through N and OH coordinationMore widely used in coordination chemistry and catalysis
(R)-1-phenylethanolPhenyl ring instead of pyridineMore hydrophobic, lacks basic nitrogenCommon benchmark in asymmetric reduction studies

The position of the pyridine nitrogen significantly affects the electronic properties and coordination behavior of these compounds. In (R)-1-(pyridin-4-yl)ethanol, the nitrogen at the 4-position is para to the attachment point of the chiral ethanol moiety, resulting in distinct electronic and steric properties compared to the 2- and 3-substituted isomers.

Current Research and Future Perspectives

Current research on (R)-1-(pyridin-4-yl)ethanol is focused on several areas, including the development of more efficient synthetic methods, exploration of new applications in organic synthesis and medicinal chemistry, and investigation of structure-activity relationships to optimize biological activities .

Advancements in Synthesis

The tandem catalytic approach reported in 2017 represents an important advancement in the synthesis of this compound and its derivatives. This method, utilizing co-immobilized palladium and lipase catalysts, provides a more efficient and selective route to (R)-1-(pyridin-4-yl)ethyl acetate, which can be readily converted to the alcohol .

Ongoing research aims to further improve catalyst design, reaction conditions, and scalability for industrial applications. Development of continuous-flow processes and heterogeneous catalytic systems represents promising directions for enhancing the efficiency and sustainability of the synthesis .

Future Research Directions

Several promising avenues for future research on (R)-1-(pyridin-4-yl)ethanol include:

  • Development of new derivatives with enhanced biological activities or improved pharmacokinetic properties, particularly targeting neurological and inflammatory conditions where preliminary findings have shown promise.

  • Exploration of applications in asymmetric catalysis, utilizing the compound's chiral properties and coordination capabilities for stereoselective transformations.

  • Investigation of structure-activity relationships through systematic modification of the basic structure to optimize specific properties for targeted applications.

  • Scale-up and process optimization for industrial production, focusing on green chemistry principles and sustainable manufacturing practices .

  • Exploration of potential applications in materials science, such as in the development of chiral polymers or liquid crystals with unique optical or electronic properties.

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